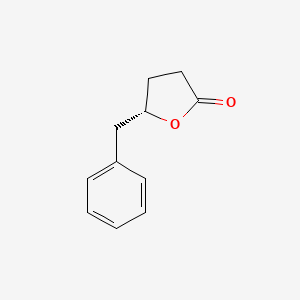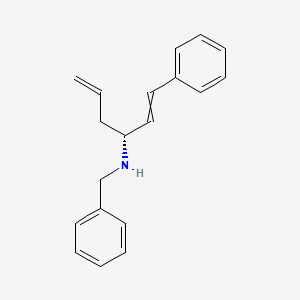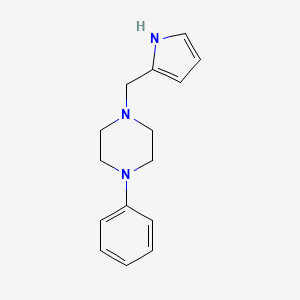
1-Phenyl-4-(1h-pyrrol-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(1h-pyrrol-2-ylmethyl)piperazine is a chemical compound that features a phenyl group bound to a piperazine ring, with an additional pyrrole group attached via a methylene bridge. This compound is part of the broader class of phenylpiperazines, which are known for their diverse applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(1h-pyrrol-2-ylmethyl)piperazine typically involves the reaction of phenylpiperazine with a pyrrole derivative. One common method includes the nucleophilic substitution reaction where phenylpiperazine reacts with a pyrrole aldehyde under basic conditions to form the desired compound. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide or tetrahydrofuran.
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient catalytic processes. For example, palladium-catalyzed cross-coupling reactions can be employed to achieve higher yields and purity. The use of continuous flow reactors can also enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-(1h-pyrrol-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole ring.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitro groups.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated pyrrole derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
1-Phenyl-4-(1h-pyrrol-2-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has been investigated for its potential therapeutic effects, particularly as a serotonin receptor antagonist and reuptake inhibitor, which could be useful in treating psychiatric disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(1h-pyrrol-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various pharmacological effects. The pathways involved include the inhibition of serotonin reuptake and antagonism of serotonin receptors, which can influence mood, cognition, and behavior.
Comparison with Similar Compounds
1-Phenylpiperazine: A simpler analog without the pyrrole group, primarily used as a building block in organic synthesis.
Diphenylpiperazine: Contains two phenyl groups and is used in the synthesis of pharmaceuticals.
Benzylpiperazine: Known for its stimulant effects and used in recreational drugs.
Uniqueness: 1-Phenyl-4-(1h-pyrrol-2-ylmethyl)piperazine is unique due to the presence of the pyrrole group, which imparts distinct chemical and biological properties. This structural feature allows for more diverse interactions with biological targets and enhances its potential as a therapeutic agent.
Properties
CAS No. |
245663-89-2 |
|---|---|
Molecular Formula |
C15H19N3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-phenyl-4-(1H-pyrrol-2-ylmethyl)piperazine |
InChI |
InChI=1S/C15H19N3/c1-2-6-15(7-3-1)18-11-9-17(10-12-18)13-14-5-4-8-16-14/h1-8,16H,9-13H2 |
InChI Key |
DCDSVYQQSBWIRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)

![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
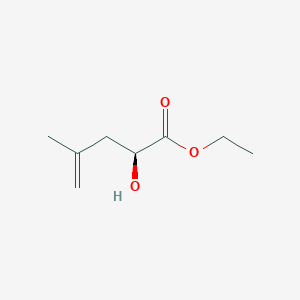

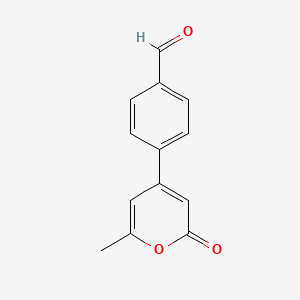
![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)
